

Phenyl 4-Methoxybenzoate: Technical Monograph & Experimental Guide

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Compound of Interest

Compound Name: Phenyl 4-methoxybenzoate

CAS No.: 4181-97-9

Cat. No.: B1595375

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Part 1: Executive Summary & Historical Context

Phenyl 4-methoxybenzoate (also known as phenyl p-anisate; CAS RN: 5333-42-6) is a classic rod-like ester that serves as a fundamental building block in the fields of liquid crystal (LC) engineering and organic photochemistry. While often overshadowed by its alkyl-substituted cousins in commercial LC displays, this molecule remains a critical "tuning agent" for modifying the viscosity and transition temperatures of eutectic LC mixtures.

Discovery and Evolution

The history of **phenyl 4-methoxybenzoate** is inextricably linked to the broader discovery of liquid crystals in the late 19th and early 20th centuries. Following Friedrich Reinitzer's 1888 discovery of cholesteryl benzoate, researchers like Otto Lehmann and later Vorländer systematically synthesized phenyl benzoate derivatives to understand the structural requirements for mesophase formation.

- **The Rigid Rod Era:** In the mid-20th century, as the "rigid rod" model of liquid crystals solidified, **phenyl 4-methoxybenzoate** was identified as a key structural motif. Its high shape anisotropy (length-to-width ratio) allows it to align with external fields, although its

relatively high melting point (compared to alkyl esters) often relegates it to use as a mixture component rather than a standalone mesogen.

- **Photochemical Significance:** Beyond materials science, the compound became a standard substrate for studying the Photo-Fries rearrangement. It serves as a textbook model for converting phenyl esters into hydroxybenzophenones—a critical transformation for synthesizing UV absorbers and sunscreen active ingredients.

Part 2: Chemical Profile & Physical Properties

The following data aggregates experimentally verified values. Researchers should use these baselines for purity assessment.

Property	Value / Description	Notes
IUPAC Name	Phenyl 4-methoxybenzoate	
Molecular Formula	C ₁₄ H ₁₂ O ₃	
Molecular Weight	228.24 g/mol	
Melting Point	61–64 °C	Sharp transition indicates high purity [1].[1]
Appearance	White crystalline solid	Needle-like crystals from ethanol.
Solubility	Soluble in CHCl ₃ , Acetone, Benzene	Insoluble in water.
Dipole Moment	~2.0 - 2.5 D	Contributes to dielectric anisotropy in LCs.
Crystal Structure	Monoclinic / Orthorhombic	Exhibits parallel stacking of benzoyl rings [2].

Part 3: Synthesis Protocol (Schotten-Baumann Method)

This protocol utilizes the Schotten-Baumann condition, preferred for its reliability and high yield. It avoids the harsh conditions of Fischer esterification and minimizes side reactions.

Reagents & Safety

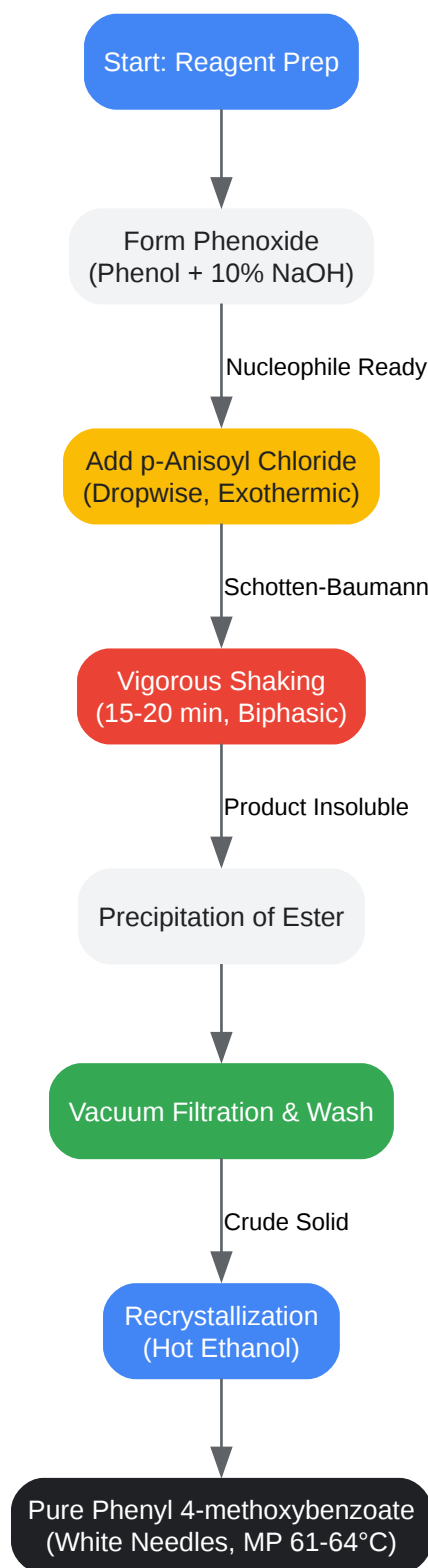
- 4-Methoxybenzoyl chloride (p-Anisoyl chloride): Corrosive, lachrymator. Handle in a fume hood.
- Phenol: Toxic, causes severe burns. Rapidly absorbed through skin. Double-glove required. [\[2\]](#)
- Sodium Hydroxide (10% aq): Corrosive base.
- Ethanol (95%): For recrystallization.

Step-by-Step Methodology

- Preparation of Phenoxide: In a 250 mL Erlenmeyer flask, dissolve 1.0 g (10.6 mmol) of phenol in 15 mL of 10% NaOH solution. Ensure the phenol is completely dissolved to form the sodium phenoxide intermediate.
 - Technical Insight: The solution must remain basic (pH > 10) throughout the reaction to scavenge the HCl byproduct and keep the phenol deprotonated (nucleophilic).
- Acylation: Add 2.0 mL (~14 mmol) of 4-methoxybenzoyl chloride dropwise to the phenoxide solution.
 - Critical Step: Cork the flask securely and shake vigorously for 15–20 minutes. The reaction is biphasic; vigorous agitation increases the interfacial surface area, driving the kinetics.
- Reaction Monitoring: The reaction is exothermic; the flask will warm slightly. As the reaction proceeds, the smell of the acid chloride will disappear, and a white solid precipitate (the ester) will form.
- Isolation: Filter the crude solid using a Buchner funnel. Wash the precipitate thoroughly with cold water (3 x 20 mL) to remove excess NaOH and NaCl.

- Check: The filtrate should be alkaline. If acidic, the phenol was not fully deprotonated, leading to lower yields.
- Purification (Recrystallization): Dissolve the crude white solid in the minimum amount of boiling ethanol (95%). Allow the solution to cool slowly to room temperature, then place in an ice bath. Collect the needle-like crystals by filtration.
 - Yield Target: >85%^[3]
 - Purity Check: Verify MP is within 61–64 °C range.^[1]

Workflow Visualization



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Figure 1: Schotten-Baumann synthesis workflow for **Phenyl 4-methoxybenzoate**.

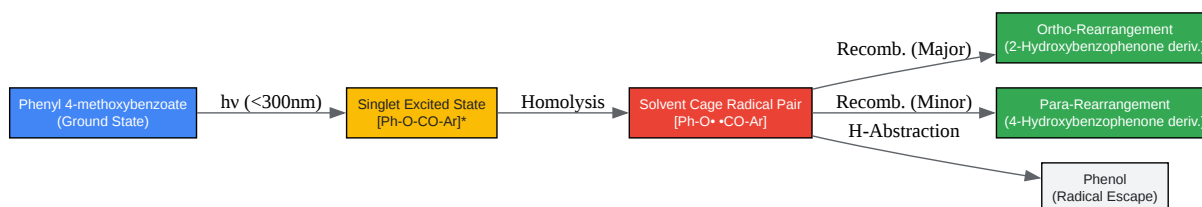
Part 4: Reactivity & Mechanistic Insights

The Photo-Fries Rearrangement

Upon exposure to UV light (typically < 300 nm), **phenyl 4-methoxybenzoate** undergoes an intramolecular rearrangement known as the Photo-Fries reaction. This pathway is significant for drug development as it generates hydroxybenzophenones, a scaffold found in many UV filters and pharmaceutical agents.

- Mechanism: The reaction proceeds via a radical pair mechanism. Homolytic cleavage of the ester C-O bond generates a solvent-caged radical pair (phenoxy radical + p-anisoyl radical). These radicals recombine at the ortho or para positions of the phenoxy ring.
- Product Distribution:
 - Ortho-isomer: (2-Hydroxy-phenyl)(4-methoxyphenyl)methanone (Major product due to proximity in solvent cage).
 - Para-isomer: (4-Hydroxy-phenyl)(4-methoxyphenyl)methanone.
 - Phenol: Byproduct from hydrogen abstraction (radical escape).

Rearrangement Pathway Diagram



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Figure 2: Mechanistic pathway of the Photo-Fries rearrangement for **Phenyl 4-methoxybenzoate**.

Hydrolysis Kinetics

Phenyl 4-methoxybenzoate serves as a model for studying substituent effects in ester hydrolysis. The methoxy group (-OCH₃) is electron-donating by resonance, which stabilizes the carbonyl carbon, making it less electrophilic compared to phenyl benzoate or phenyl 4-nitrobenzoate. Consequently, its alkaline hydrolysis rate is slower, following Hammett equation predictions with a negative

value contribution.

Part 5: Applications in R&D

Liquid Crystal Engineering

While **Phenyl 4-methoxybenzoate** has a relatively high melting point (61°C) preventing room-temperature LC phases on its own, it is used in eutectic mixtures.

- **Function:** It acts as a "hard" segment. When mixed with lower-melting alkyl analogues (e.g., 4-n-pentylphenyl 4-n-hexyloxybenzoate), it depresses the melting point of the mixture while maintaining the rod-like anisotropy required for the nematic phase [3].
- **Ferroelectrics:** Recent studies utilize its core scaffold to design ferroelectric nematic LCs, where the high polarity of the ester linkage contributes to the macroscopic polarization of the phase [4].

Organic Afterglow Hosts

Recent research (2024-2025) has identified **Phenyl 4-methoxybenzoate** as a suitable host matrix for organic afterglow materials. Its rigid crystal lattice restricts the non-radiative decay of dopants (like coronene), enabling persistent room-temperature phosphorescence [5].

References

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- Organic Afterglow:Chemical Science, 2025, Advance Article. (Use as a host matrix for coronene derivatives). [Link](#)

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